Antibacterial Potency: Gram-Positive vs. Gram-Negative Differential Activity of CAS 2035035-97-1
The compound demonstrates a 4-fold selectivity for the Gram-positive bacterium Staphylococcus aureus (MIC = 5 µg/mL) over the Gram-negative Escherichia coli (MIC = 20 µg/mL), consistent with a Gram-positive-biased antibacterial profile . This Gram-positive preference is a known characteristic of acrylamide-based FabI inhibitors, which target the enoyl-ACP reductase essential for bacterial fatty acid biosynthesis; the differential activity may reflect variations in outer membrane permeability between Gram-positive and Gram-negative organisms [1]. Note: These MIC values are sourced from vendor-compiled data and have not been independently verified in peer-reviewed literature for this specific CAS number.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) – antibacterial activity |
|---|---|
| Target Compound Data | S. aureus: 5 µg/mL; E. coli: 20 µg/mL; C. albicans: 15 µg/mL |
| Comparator Or Baseline | In-class reference: FabI inhibitor benchmark compounds typically exhibit MIC values of 0.5–32 µg/mL against S. aureus in standardized assays [1]. |
| Quantified Difference | 4-fold lower MIC for S. aureus vs. E. coli; antifungal activity (C. albicans MIC = 15 µg/mL) not uniformly observed across all acrylamide analogs. |
| Conditions | Broth microdilution assay; specific protocol details and strain identifiers not provided in source . |
Why This Matters
The Gram-positive-biased potency profile supports prioritization of this compound for S. aureus-targeted antibacterial screening campaigns, particularly where FabI is the intended molecular target.
- [1] Pauls, H.W., Ramnauth, J. Acrylamide Derivatives as Fab I Inhibitors. U.S. Patent 8,895,545 B2, issued November 25, 2014. View Source
